molecular formula C5H8Br2N2 B2727526 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide CAS No. 5775-85-9

4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide

Cat. No.: B2727526
CAS No.: 5775-85-9
M. Wt: 255.941
InChI Key: DNBHTSYDZFJSHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is a chemical compound with the molecular formula C5H8Br2N2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide typically involves the bromination of 1,3-dimethyl-1H-pyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide in the presence of a solvent like acetic acid or chloroform. The reaction conditions usually include moderate temperatures and controlled addition of the brominating agent to ensure selective bromination at the desired position on the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can be used in coupling reactions to form more complex heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-ethyl-1H-pyrazole
  • 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole
  • 5-Bromo-1-isopropyl-1H-pyrazole

Uniqueness

4-Bromo-1,3-dimethyl-1H-pyrazole hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the pyrazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

4-bromo-1,3-dimethylpyrazole;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2.BrH/c1-4-5(6)3-8(2)7-4;/h3H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBHTSYDZFJSHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1Br)C.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5775-85-9
Record name 4-bromo-1,3-dimethyl-1H-pyrazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.